molecular formula C21H45N B12539962 N-(2-Ethylhexyl)tridecan-1-amine CAS No. 659722-44-8

N-(2-Ethylhexyl)tridecan-1-amine

Cat. No.: B12539962
CAS No.: 659722-44-8
M. Wt: 311.6 g/mol
InChI Key: BUENGNLRZFMAFO-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)tridecan-1-amine is an organic compound with the molecular formula C21H45N. It is a secondary amine, characterized by the presence of an ethylhexyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Ethylhexyl)tridecan-1-amine can be synthesized through the reaction of tridecylamine with 2-ethylhexyl bromide. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)tridecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

N-(2-Ethylhexyl)tridecan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)tridecan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethylhexyl)tridecan-1-amine: C21H45N

    N-Tridecyltridecan-1-amine: C26H55N

    N-(2-Ethylhexyl)hexadecan-1-amine: C24H51N

Uniqueness

This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethylhexyl group enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

659722-44-8

Molecular Formula

C21H45N

Molecular Weight

311.6 g/mol

IUPAC Name

N-(2-ethylhexyl)tridecan-1-amine

InChI

InChI=1S/C21H45N/c1-4-7-9-10-11-12-13-14-15-16-17-19-22-20-21(6-3)18-8-5-2/h21-22H,4-20H2,1-3H3

InChI Key

BUENGNLRZFMAFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCC(CC)CCCC

Origin of Product

United States

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